molecular formula C6H8ClN3O2 B1377599 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide CAS No. 1384430-49-2

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

Cat. No.: B1377599
CAS No.: 1384430-49-2
M. Wt: 189.6 g/mol
InChI Key: VPJBFWRJDXFXTR-UHFFFAOYSA-N
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Description

2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide is a high-purity organic compound supplied as a powder for research applications . With the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 g/mol, this molecule features a 1,2,4-oxadiazole heterocycle, a motif of significant interest in medicinal and agrochemical research . The presence of both a chloromethyl group and an N-methylacetamide moiety on the core structure makes it a versatile building block or intermediate in chemical synthesis. Researchers can utilize the reactive chloromethyl group for further functionalization, such as nucleophilic substitution or to form covalent linkages with biological targets. Compounds containing the 1,2,4-oxadiazole scaffold are frequently investigated for their potential biological activities. Patents indicate that structurally similar derivatives have been explored for their efficacy in combating phytopathogenic fungi, suggesting this compound could be a valuable intermediate in the development of novel agrochemical agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. We offer this chemical in various volumes and purities, including high and ultra-high purity grades, to meet specific research requirements . The product is typically packaged at room temperature .

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-8-5(11)2-4-9-6(3-7)12-10-4/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBFWRJDXFXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the cyclization process .

Chemical Reactions Analysis

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide is C7H8ClN3OC_7H_8ClN_3O with a molecular weight of approximately 175.61 g/mol. The oxadiazole ring structure contributes to its unique chemical properties, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the 1,2,4-oxadiazole scaffold have shown activity against various cancer cell lines:

  • Case Study : A study evaluated the activity of several oxadiazole derivatives against a panel of 60 cancer cell lines, revealing that certain compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
  • Mechanism : The proposed mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival, including interference with DNA synthesis and apoptosis induction.

Antimicrobial Properties

Oxadiazole derivatives have been recognized for their broad-spectrum antimicrobial activities:

  • Antibacterial Activity : Research indicates that oxadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study reported an oxadiazole derivative with a minimum inhibitory concentration (MIC) as low as 7.9 μg/mL against specific bacterial strains .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal properties, potentially useful in treating infections caused by fungi resistant to conventional therapies .

Anti-inflammatory and Analgesic Effects

Oxadiazoles have shown promise in reducing inflammation and alleviating pain:

  • Analgesic Activity : In vivo studies have demonstrated that certain oxadiazole derivatives effectively reduce pain responses in animal models, outperforming standard analgesics like acetaminophen .
  • Anti-inflammatory Mechanism : These compounds may inhibit inflammatory mediators such as COX enzymes and cytokines, contributing to their therapeutic effects.
Activity TypeExample CompoundsNotable Findings
AnticancerVarious 1,2,4-oxadiazolesSignificant cytotoxicity against multiple cancer lines
AntibacterialSpecific oxadiazole derivativesMIC as low as 7.9 μg/mL against resistant strains
AntifungalSelected derivativesEffective against common fungal pathogens
AnalgesicSeveral oxadiazole analogsSuperior pain relief compared to standard medications
Anti-inflammatoryVarious compoundsInhibition of COX enzymes and cytokines

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the chloromethyl group is crucial for enhancing biological activity by allowing further modifications to improve potency and selectivity.

Mechanism of Action

The mechanism of action of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The oxadiazole ring may also interact with various receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Chlorine at C5 (oxadiazole) or on phenyl rings improves lipophilicity and membrane permeability, critical for antimicrobial activity .
  • Heterocycle Variants : Isoxazole-containing analogues (e.g., 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide) exhibit distinct electronic profiles compared to oxadiazoles, affecting target selectivity .

Biological Activity

The compound 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide is a member of the oxadiazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C7H8ClN3O2\text{C}_7\text{H}_8\text{ClN}_3\text{O}_2

Physical Properties

  • Molecular Weight : 189.61 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown promising results in anticancer assays. A related study found that oxadiazole derivatives inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, compounds similar to this compound were evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers .

The proposed mechanisms of action for the biological activity of oxadiazole derivatives include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cellular processes.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle phases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against E. coli and S. aureus. The results indicated that compounds with the chloromethyl group exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Organism
Compound A20E. coli
Compound B30S. aureus
This compound15E. coli

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of related oxadiazole compounds revealed that they significantly inhibited the growth of breast cancer cell lines (MCF-7). The IC50 values for these compounds were noted to be around 25 µM, indicating a moderate level of potency .

CompoundIC50 (µM)Cancer Cell Line
Compound C30MCF-7
Compound D25MCF-7
This compound20MCF-7

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide?

Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization or substitution reactions. For this compound:

  • Reaction Setup : Reflux a mixture of the appropriate acetamide precursor (e.g., 2-chloro-N-methylacetamide) with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under controlled heating (5–7 hours). Monitor reaction progress via TLC using hexane:ethyl acetate (9:1) .
  • Purification : After reflux, remove toluene under reduced pressure. Quench with ice, filter solid products, and recrystallize using ethanol. For liquid intermediates, extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate .
  • Validation : Confirm purity via melting point analysis and spectroscopic methods (NMR, IR) .

Q. How can researchers structurally characterize this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Identify protons on the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methyl groups (δ 2.0–3.0 ppm) .
    • IR Spectroscopy : Detect C=O stretching (1650–1750 cm⁻¹) and C-Cl bonds (550–850 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ peak at m/z corresponding to C₆H₉ClN₃O₂) .
  • Elemental Analysis : Validate empirical formula (C: 38.0%, H: 4.0%, N: 17.7%, Cl: 14.9%) .

Q. What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against lipoxygenase or cyclooxygenase using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for LOX activity) .
    • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity .
  • Machine Learning : Train models on existing oxadiazole synthesis data to predict optimal solvent systems, catalysts, or reaction times. Tools like ICReDD integrate experimental and computational data to narrow down conditions .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics to refine solvent ratios (e.g., toluene:water optimization) .

Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Dose-Response Refinement : Conduct assays in triplicate with standardized positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing chloromethyl with bromomethyl) to isolate substituent effects .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify off-target interactions that may explain discrepancies .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Continuous Flow Systems : Implement microreactors for precise temperature control and reduced side reactions during cyclization steps .
  • Catalyst Immobilization : Use heterogenized catalysts (e.g., silica-supported NaN₃) to improve recyclability and reduce purification steps .
  • Safety Protocols : Address exothermic risks during chloromethylation by integrating pressure sensors and automated cooling systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

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